3-(4-fluorobenzenesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}propanamide
Description
3-(4-Fluorobenzenesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}propanamide is a sulfonamide-containing propanamide derivative featuring a naphthothiazole moiety. Its structure comprises a propanamide backbone substituted with a 4-fluorobenzenesulfonyl group at the 3-position and a naphtho[1,2-d][1,3]thiazol-2-yl group at the amide nitrogen.
Synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, hydrazide formation, and cyclization, as outlined in related sulfonamide-triazole derivatives . Structural confirmation relies on spectral techniques (1H-NMR, 13C-NMR, IR) and elemental analysis, with key IR bands for sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1660–1680 cm⁻¹) groups .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c21-14-6-8-15(9-7-14)28(25,26)12-11-18(24)22-20-23-19-16-4-2-1-3-13(16)5-10-17(19)27-20/h1-10H,11-12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXKCNLARNPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the naphthothiazole core, followed by the introduction of the fluorobenzene sulfonyl group and the propanamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 3-(4-fluorobenzenesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and thiazole groups are particularly important in these interactions, as they can form strong bonds with active sites or alter the conformation of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, and sulfonyl/amide modifications. Below is a comparative analysis based on evidence from diverse sources:
Key Differences and Implications
Substituent Effects: The 4-fluorobenzenesulfonyl group in the target compound provides moderate electron withdrawal and metabolic stability, whereas 4-chlorophenyl () offers stronger electron withdrawal but may increase toxicity.
Synthetic Routes: The target compound’s synthesis mirrors methods for triazole-thione derivatives (e.g., ), emphasizing cyclization and tautomeric control. In contrast, indole-thiazole derivatives () require coupling of amino acids with halogenated aromatics.
DFT studies on related propanamides () highlight electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity, suggesting similar analyses could predict the target’s behavior.
Biological Activity
3-(4-Fluorobenzenesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the fluorobenzenesulfonyl group enhances lipophilicity and metabolic stability, which may facilitate its interaction with target proteins.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. A study highlighted that derivatives with sulfonamide groups can inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and apoptosis. For example, compounds targeting the mTOR pathway have shown promising results in preclinical models .
Anti-inflammatory Activity
The compound is also noted for its anti-inflammatory effects. Sulfonamide derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity may be linked to the inhibition of NF-kB signaling pathways .
Neuroprotective Effects
Emerging evidence suggests that related compounds may possess neuroprotective properties. Studies indicate that they can modulate glutamate receptors, potentially providing therapeutic benefits in neurodegenerative diseases .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Study 1 : A compound structurally similar was evaluated for its anti-cancer properties in vitro. Results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
- Study 2 : In a model of acute inflammation, administration of a related sulfonamide significantly reduced edema and inflammatory markers compared to controls. This suggests potential use in treating inflammatory conditions .
- Study 3 : Neuroprotective effects were assessed using a model of oxidative stress. The tested compound showed a reduction in neuronal cell death and improved survival rates in treated groups .
Summary Table of Biological Activities
Q & A
Q. How to design control compounds to validate mechanistic hypotheses?
- Methodological Answer :
- Negative Controls : Synthesize des-fluoro or sulfonamide-deleted analogs to confirm the role of key functional groups.
- Positive Controls : Compare to SKA-31 (KCa3.1 activator, EC50 = 0.8 µM) or ML355 (12-LOX inhibitor, IC50 = 0.5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
